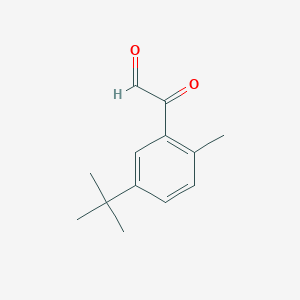
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetaldehyde moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde typically involves the introduction of the tert-butyl and methyl groups onto a phenyl ring, followed by the formation of the oxoacetaldehyde moiety. One common method involves the Friedel-Crafts alkylation of a suitable phenyl precursor with tert-butyl chloride and aluminum chloride as a catalyst. The resulting intermediate is then subjected to further functionalization to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid
Reduction: 2-(5-(tert-Butyl)-2-methylphenyl)-2-hydroxyacetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 2-tert-Butyl-4-methylphenol
- 2-tert-Butyl-6-methylphenol
Uniqueness
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl and oxoacetaldehyde groups on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(5-tert-butyl-2-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-8H,1-4H3 |
InChI 键 |
APGDIGLKEBGSNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



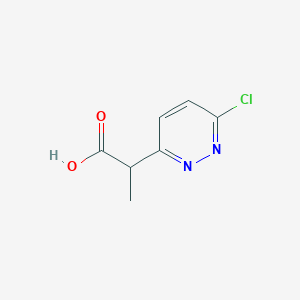
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
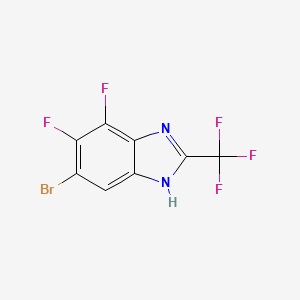

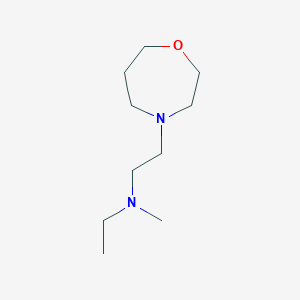
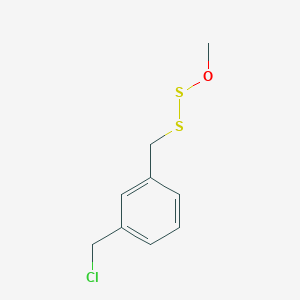
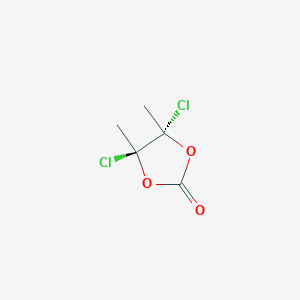
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
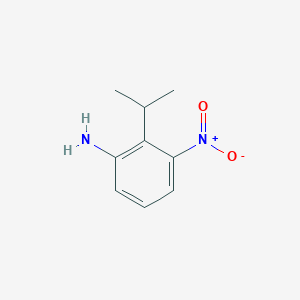
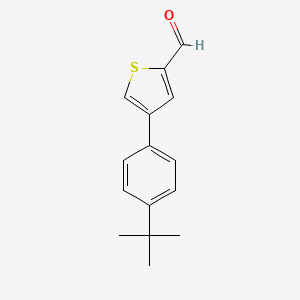

![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
